

A Comprehensive Technical Guide to 2-Amino-6-hydroxybenzothiazole (CAS: 26278-79-5)

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Compound of Interest

Compound Name: 2-Amino-6-hydroxybenzothiazole

Cat. No.: B1265925

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Amino-6-hydroxybenzothiazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, offering a valuable resource for researchers exploring its therapeutic potential.

Core Physicochemical Properties

2-Amino-6-hydroxybenzothiazole, also known as 2-Amino-6-benzothiazolol or 6-Hydroxy-2-aminobenzothiazole, is a solid organic compound.^{[1][2][3]} Its fundamental properties are summarized in the table below, providing a foundation for its application in experimental settings.

Property	Value	Source(s)
CAS Number	26278-79-5	[1][4]
Molecular Formula	C ₇ H ₆ N ₂ OS	[1][2]
Molecular Weight	166.20 g/mol	[1][4]
Appearance	Solid	[1]
Melting Point	243-250 °C	[1][4]
Boiling Point	394.6 ± 34.0 °C (Predicted)	[5]
Density	1.553 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Sparingly soluble in water; Soluble in organic solvents.	[5]
Storage Temperature	2-8°C	[1][4]

Spectral Data: While specific, detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for **2-Amino-6-hydroxybenzothiazole** are not readily available in the public domain, data for the closely related compound 2-amino-6-methoxybenzothiazole can be found in various databases and may serve as a useful reference.[6][7]

Synthesis of 2-Amino-6-hydroxybenzothiazole

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. A common and effective approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. Below is a plausible experimental protocol for the synthesis of **2-Amino-6-hydroxybenzothiazole**, adapted from general procedures for similar compounds.[8][9]

Experimental Protocol: Synthesis via Thiocyanation of p-Aminophenol

Materials:

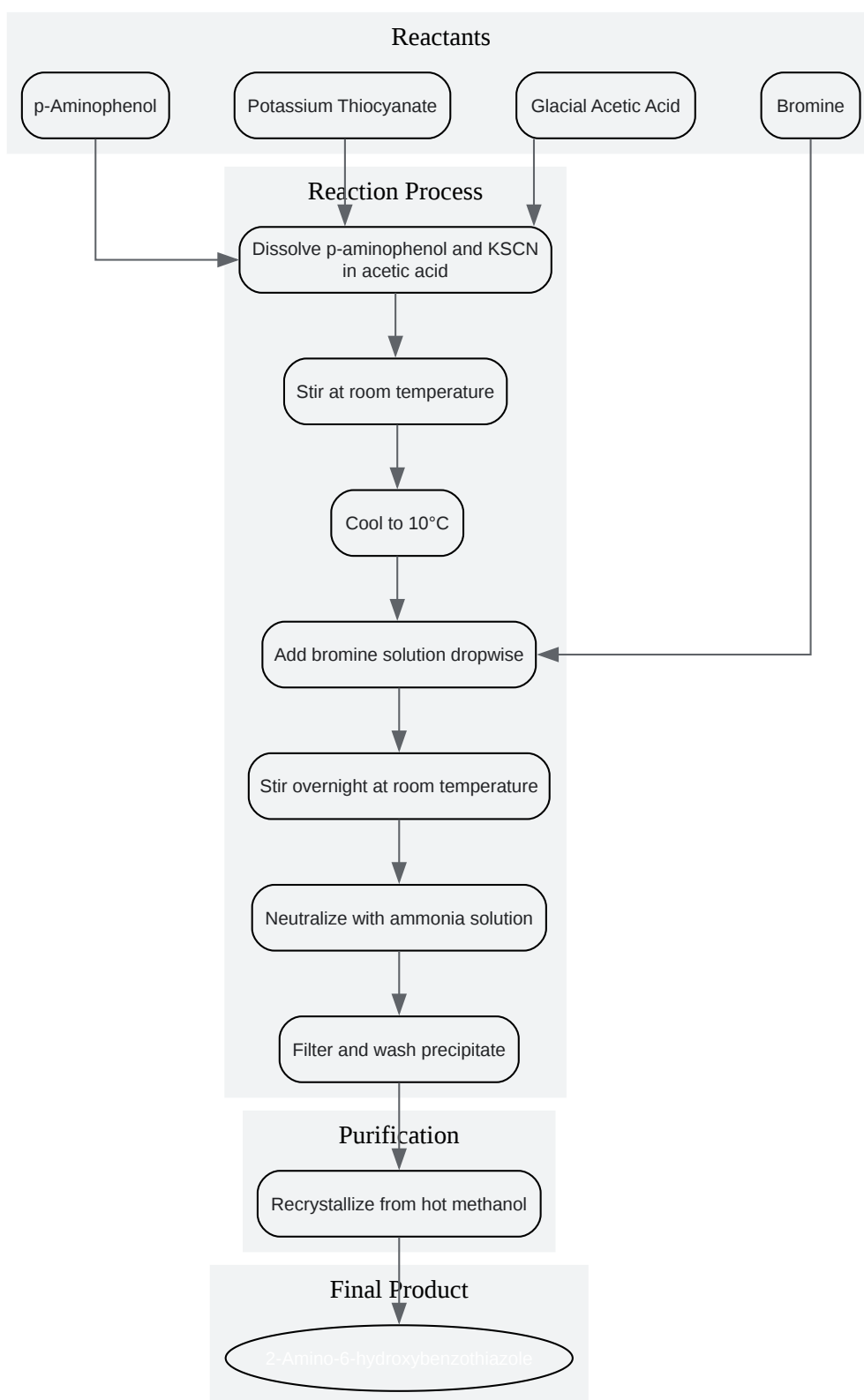
- p-Aminophenol

- Potassium thiocyanate (KSCN)
- Glacial acetic acid
- Bromine (Br₂)
- Aqueous ammonia solution (25%)
- Methanol
- Water

Procedure:

- In a round-bottom flask, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
- Stir the mixture at room temperature for 45 minutes.
- Cool the reaction mixture to 10°C in an ice bath.
- In a separate flask, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.
- Add the bromine solution dropwise to the cooled reaction mixture. A yellow suspension is expected to form.
- Allow the reaction mixture to stir at room temperature overnight.
- Neutralize the reaction mixture to a pH of 8 by slowly adding a 25% aqueous ammonia solution.
- Collect the resulting precipitate by filtration.
- Wash the precipitate thoroughly with water and dry it completely.
- To purify the product, suspend the solid in methanol, heat the mixture, and then filter it while hot. Dry the purified solid to obtain **2-Amino-6-hydroxybenzothiazole**.

Logical Workflow for Synthesis:



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Synthetic workflow for **2-Amino-6-hydroxybenzothiazole**.

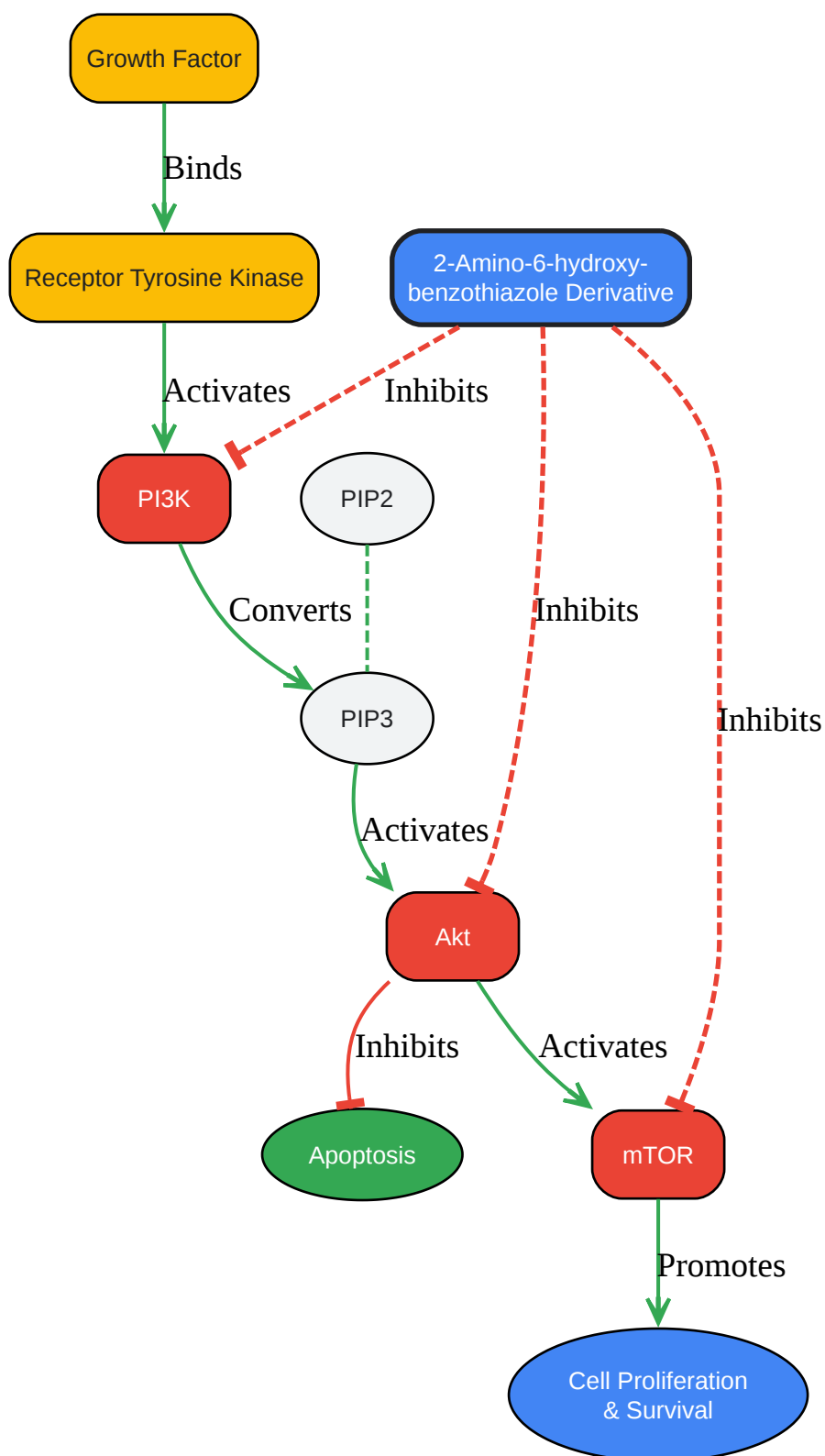
Biological Activities and Signaling Pathways

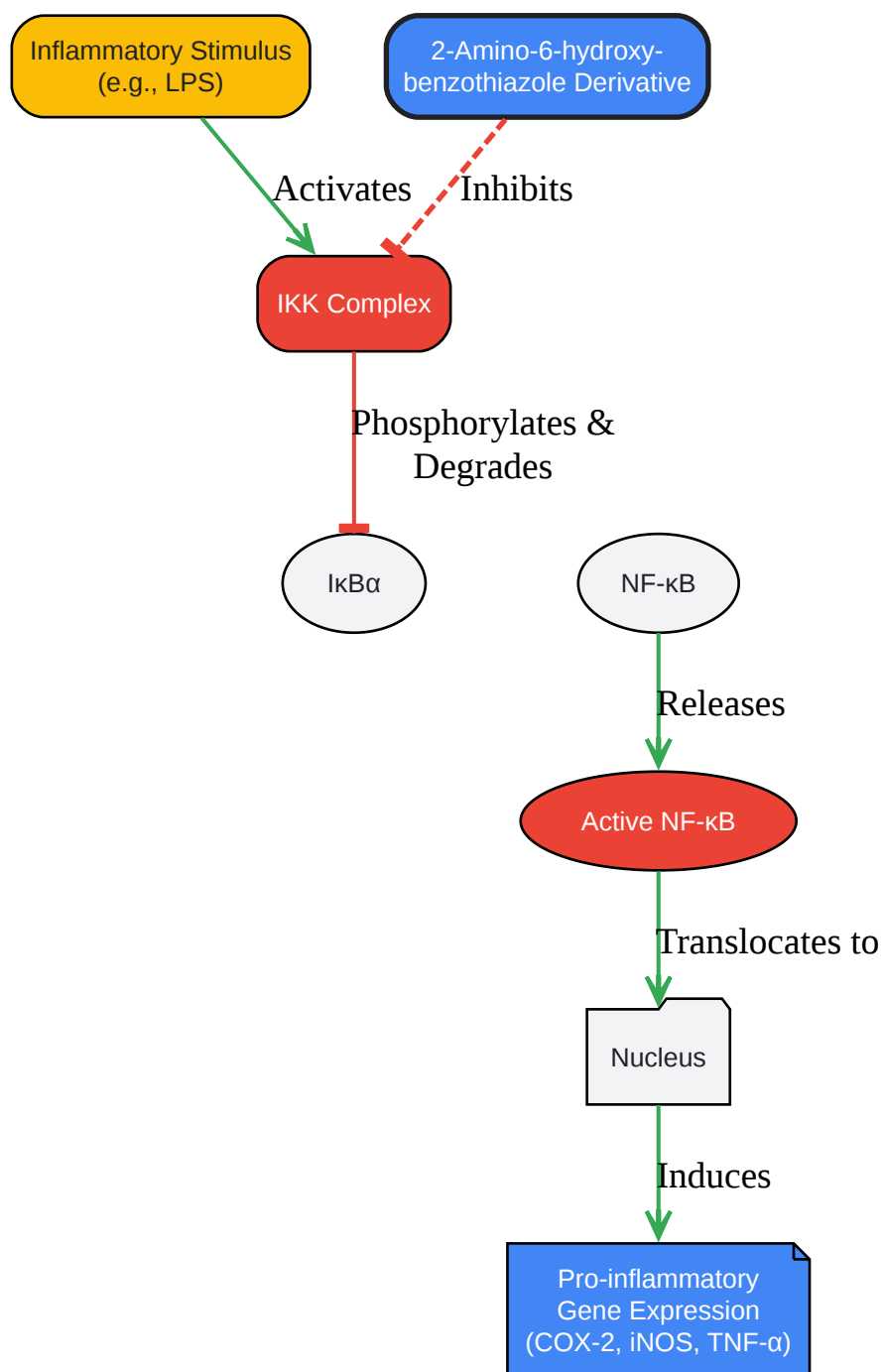
Derivatives of 2-aminobenzothiazole have garnered significant attention for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[\[10\]](#)

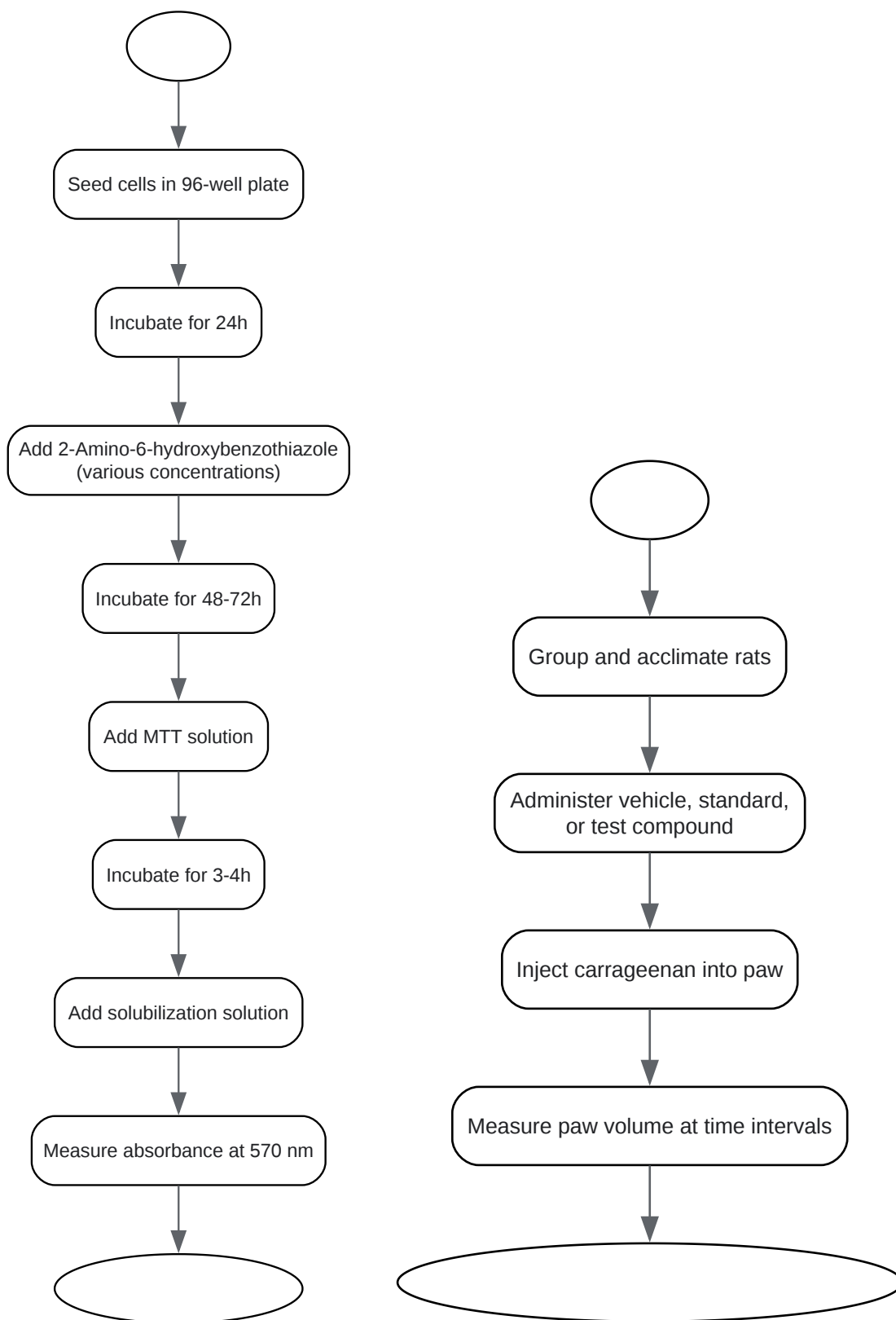
Anticancer Activity

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[\[5\]](#)[\[11\]](#)[\[12\]](#) Benzothiazole compounds can inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K/Akt/mTOR Signaling Pathway Inhibition:







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